2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC16514281
Molecular Formula: C9H9BrClF2NO3
Molecular Weight: 332.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrClF2NO3 |
|---|---|
| Molecular Weight | 332.52 g/mol |
| IUPAC Name | 2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H8BrF2NO3.ClH/c10-7-6(14)2-4(11)3(8(7)12)1-5(13)9(15)16;/h2,5,14H,1,13H2,(H,15,16);1H |
| Standard InChI Key | RLLOKMFDLATZCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)Br)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride features a central propanoic acid backbone substituted at the β-position with a multifunctional aromatic ring. Key structural elements include:
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A 3-bromo-2,6-difluoro-4-hydroxyphenyl group, which introduces steric and electronic effects critical for molecular recognition.
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An amino group at the α-position, enabling participation in peptide bond formation or acid-base interactions.
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A hydrochloride salt formulation, enhancing solubility for experimental applications .
Table 1: Key Physicochemical Properties
The presence of halogens (bromine, fluorine) and a hydroxyl group on the aromatic ring confers distinct polarity and hydrogen-bonding capabilities, which influence its solubility and stability .
Synthesis and Manufacturing
The synthesis of this compound employs advanced organic methodologies, with the Suzuki–Miyaura coupling serving as a cornerstone reaction for introducing halogenated aryl groups. A representative synthetic pathway involves:
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Functionalization of the Aromatic Ring: Bromine and fluorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation.
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Coupling to the Amino Acid Backbone: Palladium-catalyzed cross-coupling links the halogenated aryl group to the β-carbon of the propanoic acid framework.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the final product, enhancing crystallinity and handling stability .
Key Challenges:
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Regioselectivity: Precise control over halogen placement is critical to avoid byproducts.
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Purification: Chromatographic techniques are required to isolate the target compound due to structural similarities with intermediates .
Biological Activity and Mechanism of Action
While direct pharmacological data for this compound remain limited, structural analogs provide insights into its potential mechanisms:
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Enzyme Inhibition: Halogenated tyrosine derivatives often act as competitive inhibitors for enzymes such as tyrosine hydroxylase or phenylalanine ammonia-lyase .
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Receptor Modulation: The bromine and fluorine substituents may enhance binding affinity to G-protein-coupled receptors (GPCRs) involved in signal transduction .
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Antimicrobial Potential: Halogenated aromatic compounds frequently exhibit activity against bacterial and fungal pathogens, likely through disruption of cell wall synthesis .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
This compound serves as a building block for synthesizing kinase inhibitors and antimicrobial agents. Its halogenated aryl group mimics natural substrates, enabling the development of targeted therapies .
Agrochemical Development
Incorporated into herbicides, the compound’s fluorine atoms enhance lipid solubility, promoting foliar absorption and systemic activity .
Table 2: Comparative Analysis of Halogenated Amino Acid Derivatives
| Compound | Molecular Formula | Key Applications |
|---|---|---|
| 2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid | C₉H₁₀BrNO₃ | Enzyme inhibition studies |
| (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | C₉H₉Cl₂NO₃ | Antimicrobial research |
| 3-Bromo-DL-phenylalanine | C₉H₁₀BrNO₂ | GPCR ligand development |
Future Research Directions
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Pharmacokinetic Profiling: Studies to assess absorption, distribution, and metabolism in model organisms.
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Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize bioactivity.
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Scale-Up Synthesis: Development of cost-effective manufacturing processes for industrial applications .
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